

# A Comprehensive Technical Guide to 2'-Chloro-4',5'-difluoroacetophenone

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## Compound of Interest

Compound Name: 2'-Chloro-4',5'-difluoroacetophenone

Cat. No.: B045447

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2'-Chloro-4',5'-difluoroacetophenone**, a key organic intermediate. The information compiled herein is intended to support research and development activities, particularly in the realm of medicinal chemistry and drug discovery.

## Chemical Identity and Properties

**2'-Chloro-4',5'-difluoroacetophenone** is an aromatic ketone characterized by the presence of chloro and difluoro substituents on the phenyl ring. Its unique structure makes it a valuable precursor in the synthesis of various pharmaceutical compounds.

CAS Number: 121872-94-4

## Physicochemical Data

The following table summarizes the key quantitative data for **2'-Chloro-4',5'-difluoroacetophenone**.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClF <sub>2</sub> O	N/A
Molecular Weight	190.58 g/mol	N/A
Melting Point	28 - 29 °C	N/A
Boiling Point	211.4 °C	N/A
Density	1.348 g/cm <sup>3</sup> (Predicted)	N/A
MDL Number	MFCD00671761	N/A

## Spectral Data

While specific spectral data is proprietary to various suppliers, typical analytical characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H NMR, <sup>13</sup>C NMR, <sup>19</sup>F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

## Synthesis and Experimental Protocols

The primary route for the synthesis of **2'-Chloro-4',5'-difluoroacetophenone** is through a Friedel-Crafts acylation reaction.

### Synthesis of 2'-Chloro-4',5'-difluoroacetophenone

This protocol details the acylation of 1-chloro-3,4-difluorobenzene.[\[1\]](#)

Reaction:

Materials:

- 1-chloro-3,4-difluorobenzene (29.7g, 0.2 mol)
- Acetyl chloride (23.6g, 0.3 mol)
- Aluminum chloride (40.0g, 0.3 mol)

- Ice (250g)
- Chloroform
- Water

Procedure:

- In a suitable reaction vessel, create a mixture of 1-chloro-3,4-difluorobenzene and aluminum chloride.
- At a temperature of 20°C to 40°C, add acetyl chloride to the mixture.
- Stir the mixture at 120°C for 2 hours.
- While still hot, pour the mixture onto 250g of ice.
- Extract the separated oil with chloroform.
- Wash the combined organic extract with water.
- Purify the product by distillation under reduced pressure to obtain **2'-Chloro-4',5'-difluoroacetophenone** (boiling point: 65°C-67°C / 4-5 mmHg). The expected yield is approximately 82% (31.2g).[\[1\]](#)

## Synthesis of 2-chloro-4,5-difluorobenzoic acid

**2'-Chloro-4',5'-difluoroacetophenone** serves as a direct precursor to 2-chloro-4,5-difluorobenzoic acid (CDFBA), a crucial intermediate for pharmaceuticals.[\[1\]](#)

Reaction:

Materials:

- **2'-Chloro-4',5'-difluoroacetophenone** (19.1g, 0.1 mol)
- 12% Sodium hypochlorite solution (280.4g, 0.4 mol)
- Concentrated hydrochloric acid

- Dichloromethane

Procedure:

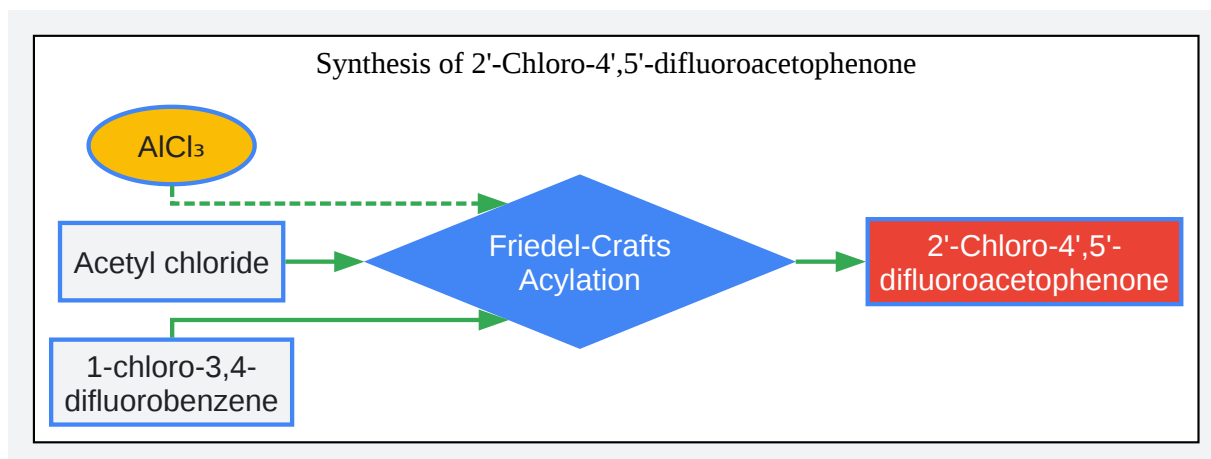
- Add **2'-Chloro-4',5'-difluoroacetophenone** to a 12% sodium hypochlorite solution.
- Reflux the mixture for 4 hours.
- After cooling, add concentrated hydrochloric acid dropwise until the pH reaches 1.
- Dissolve the formed white crystals in dichloromethane.
- Separate the aqueous phase and extract it twice with dichloromethane.
- Combine the organic phases and evaporate the solvent to obtain white crystals of 2-chloro-4,5-difluorobenzoic acid. The expected yield is approximately 85.1% (16.4g).[\[1\]](#)

## Applications in Drug Development

**2'-Chloro-4',5'-difluoroacetophenone** is a significant building block in the synthesis of active pharmaceutical ingredients (APIs). Its primary utility lies in its conversion to 2-chloro-4,5-difluorobenzoic acid.[\[1\]](#) This acid is an important intermediate in the production of new antibacterial drugs, particularly fluoroquinolones, and cardiovascular drugs.[\[1\]](#) The presence of the fluorine and chlorine atoms in the final API can significantly influence its pharmacokinetic and pharmacodynamic properties.

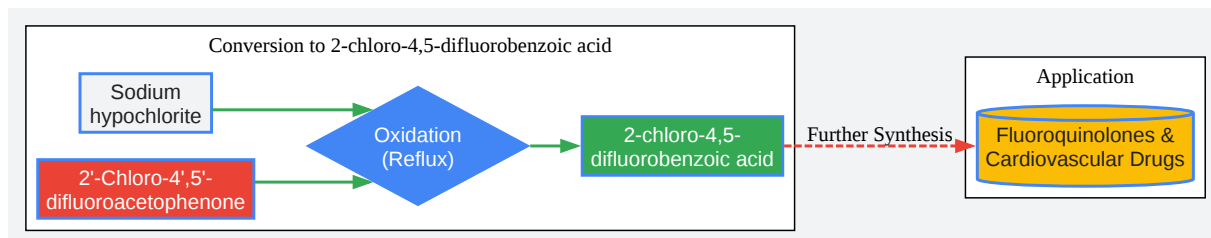
## Visualized Workflows

The following diagrams illustrate the synthesis pathways described above.



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### Synthesis of 2'-Chloro-4',5'-difluoroacetophenone.



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Conversion to an important pharmaceutical intermediate.

## Safety and Handling

**2'-Chloro-4',5'-difluoroacetophenone** is classified as an irritant. Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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## References

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